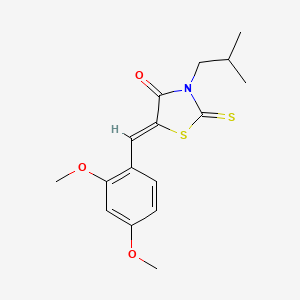

5-(2,4-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

説明

"5-(2,4-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one" is a compound belonging to the class of 2-thioxothiazolidin-4-ones, characterized by a thiazolidine ring with various substituents. These compounds have been studied extensively for their diverse range of biological activities.

Synthesis Analysis

These compounds, including variants like 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones, are typically synthesized through acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones with appropriate benzoylchlorides. This synthesis is confirmed by elemental analysis, IR, 1H NMR, and MS spectroscopy (Popov-Pergal et al., 2010).

Molecular Structure Analysis

The molecular structure of these compounds often features a wide C-C-C angle at the methine C atom linking the two rings. In some isomers, hydrogen bonds and aromatic pi-pi stacking interactions or dipolar carbonyl-carbonyl interactions play a crucial role in the crystal structure (Delgado et al., 2006).

Chemical Reactions and Properties

The chemical properties of these compounds are influenced by their structure, particularly the interactions between different groups attached to the thiazolidine ring. This affects their reactivity and potential for forming various derivatives through reactions like cyclocondensation and one-pot synthesis processes (Cunico et al., 2007).

科学的研究の応用

Structural and Synthetic Applications

Hydrogen-Bonded Structures and π-π Stacking Interactions : Studies have shown that thiazolidinone derivatives, including those similar to 5-(2,4-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one, exhibit unique structural characteristics. They can form hydrogen-bonded dimers that are either isolated or linked into chains by aromatic π-π stacking interactions or by dipolar carbonyl-carbonyl interactions. These structural features are crucial for understanding the molecular assembly and designing materials with specific properties (Delgado et al., 2006).

Green Chemical Synthesis : A noteworthy approach in the synthesis of thiazolidinone derivatives is the utilization of green chemistry principles. One study reported the efficient synthesis of fluorinated thiazolidinone derivatives using lemon juice as a natural, eco-friendly catalyst, demonstrating an experimentally simple, clean, and high-yielding method. This green synthesis approach emphasizes the importance of environmentally friendly methods in chemical synthesis (Sachdeva et al., 2013).

Potential Biological Activities

Antimicrobial Activity : Thiazolidinone derivatives have shown promise in antimicrobial applications. Various studies have synthesized novel thiazolidinone compounds and tested them for in vitro antimicrobial activity, revealing that some derivatives exhibit significant antibacterial and antifungal properties. This highlights the potential of thiazolidinone derivatives as candidates for developing new antimicrobial agents (El-Gaby et al., 2009).

Anticancer Properties : Research into the anticancer activity of thiazolidinone derivatives, including those structurally related to 5-(2,4-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one, has yielded promising results. Some derivatives have been found to induce apoptosis selectively in cancer cells without affecting normal cells, suggesting their potential as therapeutic agents for cancer treatment. The specific mechanisms through which these compounds exert their anticancer effects, including the activation of caspase-3, highlight the complexity of their biological activities and their potential for development into anticancer drugs (Szychowski et al., 2019).

特性

IUPAC Name |

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S2/c1-10(2)9-17-15(18)14(22-16(17)21)7-11-5-6-12(19-3)8-13(11)20-4/h5-8,10H,9H2,1-4H3/b14-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOBQXGYRMQADS-AUWJEWJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1C(=O)/C(=C/C2=C(C=C(C=C2)OC)OC)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4617012.png)

![N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4617013.png)

![4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4617020.png)

![3-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4617024.png)

![N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4617037.png)

![(4-tert-butylphenyl){1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methanone](/img/structure/B4617045.png)

![4,4,8-trimethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4617065.png)

![4-(2-ethylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4617072.png)

![5-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4617103.png)

![methyl 2-({[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4617105.png)

![N-(2,5-dimethoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4617112.png)